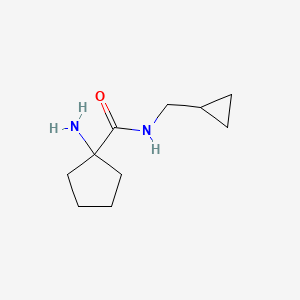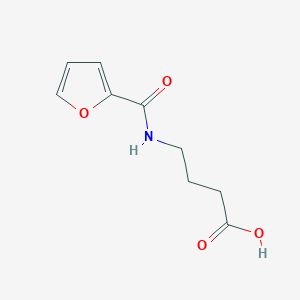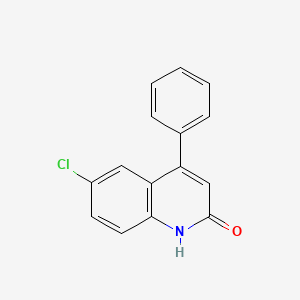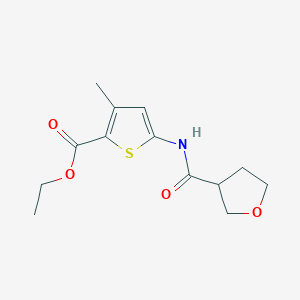
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid, also known as TOCA, is a chiral molecule that has been studied extensively for its potential applications in various scientific fields. It is a cyclic amino acid derivative that has a unique chemical structure, making it an interesting compound for research.
Mecanismo De Acción
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria and fungi, to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. It has also been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis and its ability to selectively target certain enzymes and proteins. However, it also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid, including:
1. Further investigation of its mechanism of action and its potential targets in the body.
2. Development of new derivatives of this compound with improved properties, such as increased solubility and reduced toxicity.
3. Exploration of its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases.
4. Evaluation of its potential as a tool for studying the role of specific enzymes and proteins in cellular processes.
In conclusion, this compound is a chiral molecule with unique chemical properties that has been studied extensively for its potential applications in various scientific fields. While much remains to be learned about its mechanism of action and potential applications, it is a promising candidate for the development of new drugs and for use as a tool in scientific research.
Métodos De Síntesis
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,2,5-trimethyl-1,3-oxazolidine with chloroacetic acid, the reaction of 2,2,5-trimethyl-1,3-oxazolidine with bromoacetic acid, and the reaction of 2,2,5-trimethyl-1,3-oxazolidine with 2-bromopropionic acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(4S,5R)-2,2,5-Trimethyl-1,3-oxazolidine-4-carboxylic acid has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-5(6(9)10)8-7(2,3)11-4/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBLENYQRPDKK-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(O1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)



